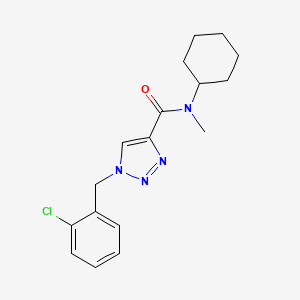![molecular formula C21H32N4 B3785849 N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B3785849.png)
N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-1-(3-phenylpropyl)-3-piperidinamine
Descripción general
Descripción
N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-1-(3-phenylpropyl)-3-piperidinamine is a complex organic compound featuring an imidazole ring, a piperidine ring, and a phenylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole core. One common approach is the cyclization of ethylamine with glyoxal and ammonia to form 1-ethyl-1H-imidazole
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or chromium(VI) oxide may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding imidazole derivatives with higher oxidation states.
Reduction: Reduction products such as imidazole derivatives with reduced functional groups.
Substitution: Substituted imidazole derivatives with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
This compound has shown potential in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Application in the production of agrochemicals, dyes, and other functional materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the phenylpropyl group may interact with biological receptors. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Imidazole derivatives: Clemizole, Etonitazene, Astemizole, Omeprazole, Pantoprazole, Thiabendazole, Metronidazole, Azathioprine, Dacarbazine, Tinidazole, Ornidazole.
Piperidine derivatives: Various piperidine-based drugs used in medicine and industry.
This compound represents a valuable addition to the field of organic chemistry, with promising applications in various scientific and industrial domains.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
N-[(1-ethylimidazol-2-yl)methyl]-N-methyl-1-(3-phenylpropyl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4/c1-3-25-16-13-22-21(25)18-23(2)20-12-8-15-24(17-20)14-7-11-19-9-5-4-6-10-19/h4-6,9-10,13,16,20H,3,7-8,11-12,14-15,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOGFGVAPZGRHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN(C)C2CCCN(C2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,4-trifluoro-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B3785773.png)
![2-(1-methyl-1H-imidazol-2-yl)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3785781.png)
![3-[1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]-1-morpholin-4-ylpropan-1-one](/img/structure/B3785788.png)
![(1S,5S,7S)-7-(7-chloro-3-methyl-1H-indol-2-yl)-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B3785796.png)
![N-benzyl-N-(cyclobutylmethyl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B3785803.png)
![3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3785809.png)
![2-(5-{[4-(4-methoxyphenoxy)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B3785817.png)
![6-(3-fluoro-4-methoxyphenyl)-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3785822.png)
![N-(4-chloro-3-methylphenyl)-2-{[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]amino}acetamide](/img/structure/B3785834.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenoxy]piperidine](/img/structure/B3785837.png)
![1-[(3-chlorophenyl)methyl]-N-methyl-N-(pyrazin-2-ylmethyl)triazole-4-carboxamide](/img/structure/B3785844.png)
![4-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-1-(2-furylmethyl)piperidine](/img/structure/B3785847.png)
![4-[[[1-[2-(4-Chlorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenol](/img/structure/B3785860.png)

